1-[2-(Diphenylmethoxy)ethyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-benzhydryloxyethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFDHHKTIBKZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization of 1 2 Diphenylmethoxy Ethyl Piperazine
Diverse Synthetic Pathways for the Core 1-[2-(Diphenylmethoxy)ethyl]piperazine Structure
The construction of the this compound scaffold is typically achieved through a straightforward and efficient multi-step sequence that has been well-established in medicinal chemistry.
Precursor Chemical Synthesis and Optimization Protocols
The primary synthetic route to the core structure relies on readily available precursor chemicals: benzhydrol (diphenylmethanol), 2-chloroethanol (B45725), and piperazine (B1678402). The synthesis begins with the preparation of a key intermediate, 2-(diphenylmethoxy)ethyl chloride.
This intermediate is synthesized by reacting benzhydrol with 2-chloroethanol. acs.org This etherification reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the diphenylmethoxy ether linkage. Optimization of this step involves controlling the temperature and reaction time to maximize the yield of the desired alkyl chloride intermediate while minimizing the formation of byproducts.
The second stage of the synthesis involves the N-alkylation of piperazine with the previously synthesized 2-(diphenylmethoxy)ethyl chloride. acs.orgprepchem.com Piperazine, being a symmetrical diamine, presents the challenge of controlling the degree of substitution. To selectively obtain the mono-alkylated product, a large excess of piperazine is typically used. This stoichiometric control shifts the reaction equilibrium towards the desired this compound, significantly reducing the formation of the 1,4-dialkylated byproduct.
Reaction Conditions and Catalysis for Enhanced Yield and Purity
The conditions for the synthesis of this compound have been optimized to ensure high yield and purity. The initial etherification of benzhydrol is typically performed in the absence of a solvent, using the reactants themselves, with catalytic amounts of sulfuric acid. acs.org
The subsequent alkylation of piperazine is a nucleophilic substitution reaction. acs.org Using anhydrous piperazine is crucial to prevent side reactions. prepchem.com The reaction can be carried out in a suitable solvent or, more commonly, by using molten piperazine in excess, which also serves as the reaction medium and base to neutralize the hydrochloric acid formed during the reaction. Following the reaction, purification is achieved through standard laboratory techniques such as extraction and distillation or crystallization of the final product. This optimized, two-step procedure can afford the target compound in good yields, with reports of up to 75%. prepchem.com
Targeted Synthesis of this compound Analogues and Derivatives
The this compound core is a versatile scaffold for further chemical modification. Research has extensively focused on derivatization at three main sites: the unsubstituted piperazine nitrogen (N-4), the ethyl spacer, and the diphenylmethoxy moiety, to create a diverse library of analogues.
Structural Modifications at the Piperazine Nitrogen (N-4 position)
The secondary amine at the N-4 position of the piperazine ring is a prime site for introducing a wide variety of substituents. These modifications are central to the development of well-known derivatives like GBR 12935, where a 3-phenylpropyl group is attached to the N-4 nitrogen. acs.orgnih.govacs.org Several synthetic methods are employed for this purpose:
Reductive Amination: This involves reacting the core piperazine with an appropriate aldehyde or ketone in the presence of a reducing agent. This method is used to introduce alkyl and aralkyl groups. acs.org
N-Alkylation: Direct alkylation of the N-4 nitrogen with alkyl halides or other electrophiles is a common strategy. For instance, reacting this compound with 3-(3-chloropropyl)pyridine (B1606993) in the presence of a base like potassium carbonate (K₂CO₃) and potassium iodide (KI) in a solvent like DMF yields the corresponding pyridylpropyl derivative. acs.org
Amide Formation and Reduction: Carboxylic acids can be coupled with the N-4 nitrogen to form an amide bond, which is subsequently reduced to the corresponding amine. This two-step process is versatile, allowing for the introduction of complex side chains. Reducing agents such as lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃) are commonly used for the amide reduction. acs.orgprepchem.com
Ring System Modification: More profound structural changes involve replacing the piperazine ring itself with other cyclic diamines or conformationally restricted systems. For example, analogues have been synthesized where the piperazine moiety is replaced by bridged systems like 3,8-diaza[3.2.1]bicyclooctane to impart structural rigidity. researchgate.net Piperidine (B6355638) analogues have also been developed, exploring the impact of removing one of the ring nitrogens. nih.gov
| N-4 Substituent/Modification | Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 3-Phenylpropyl | Amide formation followed by reduction | 3-Phenylpropionic acid, DCC; AlH₃ | acs.org |
| 3-(Pyridin-3-yl)propyl | N-Alkylation | 3-(3-Chloropropyl)pyridine, K₂CO₃, KI, DMF | acs.org |
| 3-Phenyl-2-propenyl | Amide formation followed by reduction | 1-[(Diphenylmethoxy)acetyl]-4-(3-phenyl-2-propenyl)piperazine, LiAlH₄ | prepchem.com |
| Bridged Bicyclic System (e.g., 3,8-diaza[3.2.1]bicyclooctane) | Multi-step synthesis involving ring construction | Varies; involves cyclization and reduction steps | researchgate.net |
| Substituted N-Benzyl (on Piperidine analogue) | N-Alkylation | Substituted benzyl (B1604629) halides, K₂CO₃ | nih.gov |
Elaboration of the Ethyl Spacer and Diphenylmethoxy Moieties
Modifications to the diphenylmethoxy portion of the molecule are crucial for fine-tuning electronic and steric properties. A prominent example is the synthesis of analogues like GBR 12909, where fluorine atoms are introduced at the para-position of each phenyl ring, resulting in a 1-[2-[bis(4-fluorophenyl)methoxy]ethyl] moiety. acs.orgnih.govacs.org
The synthesis of these derivatives follows the same fundamental pathway as the parent compound, but starts with a correspondingly substituted precursor. For GBR 12909, the synthesis begins with bis(4-fluorophenyl)methanol (B1266172) instead of benzhydrol. acs.org This substituted precursor is then reacted with 2-chloroethanol and subsequently with piperazine to yield the final fluorinated analogue. This approach allows for the introduction of various substituents (e.g., methoxy, methyl) onto the phenyl rings, provided the corresponding substituted benzhydrol is available. nih.gov While modifications to the ethyl spacer are less common, they can be envisioned through the use of alternative starting materials to 2-chloroethanol.
Introduction of Heteroaromatic Systems and Functional Groups
To explore a wider chemical space, heteroaromatic systems are often incorporated into the molecular structure. These modifications typically involve replacing one of the phenyl rings of the N-4 substituent with a heteroaromatic ring. acs.org For example, analogues of GBR 12935 have been synthesized where the terminal phenyl ring of the phenylpropyl side chain is replaced by rings such as thiophene, furan, or pyridine. nih.govacs.org
The synthetic strategy for these compounds is analogous to that of their phenyl counterparts. It often involves the synthesis of a heteroaromatic-containing side chain (e.g., 3-(thiophen-2-yl)propanoic acid) which is then coupled to the N-4 position of this compound via amide formation and subsequent reduction. acs.org Furthermore, more complex fused heteroaromatic systems, such as indole, have also been successfully incorporated, leading to potent derivatives. acs.orgacs.org
| Modification Type | Example of Introduced Group | Synthetic Approach | Resulting Analogue Type | Reference |
|---|---|---|---|---|
| Diphenylmethoxy Moiety | Bis(4-fluorophenyl) | Use of bis(4-fluorophenyl)methanol as precursor | GBR 12909 Analogue | acs.org |
| N-4 Side Chain | Thiophene Ring | Coupling with thiophene-containing carboxylic acid, followed by reduction | Heteroaromatic GBR 12935 Analogue | acs.org |
| N-4 Side Chain | Furan Ring | Coupling with furan-containing carboxylic acid, followed by reduction | Heteroaromatic GBR 12935 Analogue | acs.org |
| N-4 Side Chain | Pyridine Ring | Alkylation with a chloropropyl-pyridine derivative | Heteroaromatic GBR 12935 Analogue | acs.org |
| N-4 Side Chain | Indole Ring | Coupling with indole-containing carboxylic acid, followed by reduction | Heteroaromatic GBR 12935 Analogue | acs.orgacs.org |
Stereoselective Synthesis Approaches for Chiral Analogues
The development of chiral analogues of this compound is crucial for elucidating structure-activity relationships (SAR) at various biological targets. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, enabling the preparation of individual enantiomers or diastereomers. These stereoisomers often exhibit significantly different pharmacological profiles. Methodologies for achieving stereoselectivity in these analogues typically focus on two primary strategies: the introduction of chirality via a substituted piperazine ring or the construction of a chiral center on the N-ethyl side chain.
A prominent strategy for inducing chirality involves the use of enantiomerically pure building blocks to construct the piperazine ring or its substituents. This approach ensures that the resulting analogues have a defined stereochemistry at a specific position, which can then be correlated with biological activity.
One well-documented approach involves the synthesis of optically pure derivatives where a chiral substituent is attached to the N4 position of the piperazine ring. For instance, a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines has been synthesized to investigate the stereochemical requirements of the dopamine (B1211576) transporter (DAT). nih.gov The synthesis commences with commercially available and enantiomerically pure (R)- or (S)-propylene oxide. The epoxide is opened by reaction with piperazine to yield the corresponding chiral N-substituted piperazine intermediate. Subsequent N-alkylation of this chiral intermediate with 2-(diphenylmethoxy)ethyl chloride or a related electrophile furnishes the final chiral analogue.
This synthetic route is advantageous as it utilizes a readily available and inexpensive chiral precursor (propylene oxide) to install the stereocenter. The reaction sequence is straightforward and allows for the preparation of both enantiomers, enabling a thorough investigation of stereospecific interactions at the target receptor. Research has shown that the stereochemistry of the 2-hydroxypropyl substituent significantly influences the binding affinity and selectivity for the dopamine transporter over the serotonin (B10506) transporter (SERT). nih.gov Specifically, analogues possessing the (S)-configuration at the hydroxyl-bearing carbon have demonstrated greater selectivity for DAT compared to their (R)-enantiomer counterparts. nih.gov
| Compound | Configuration | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|---|
| (+)-Analogue | S | 14.3 | 3460 | 242 |
| (-)-Analogue | R | 19.7 | 1560 | 79 |
Another powerful and widely adopted strategy for the synthesis of chiral piperazine-containing molecules involves starting from the "chiral pool." This approach leverages naturally occurring, enantiomerically pure compounds, most commonly α-amino acids, as the foundational building blocks. For example, a stereoselective synthesis of a (2S,6S)-disubstituted chiral piperazine has been developed starting from (S)-phenylalanine. clockss.org
In this type of synthesis, the inherent chirality of the amino acid is used to establish the stereocenters of the piperazine ring. The synthesis typically involves the protection of the amino and carboxyl groups of the starting amino acid, followed by a series of transformations to build the heterocyclic ring. Key steps often include amide bond formation, reduction of carbonyls and amides, and cyclization reactions. Diastereoselective reactions, such as selective alkylations or reductive aminations, are employed to control the formation of the new stereocenters relative to the one derived from the starting amino acid. clockss.org Once the chiral piperazine core is constructed, with defined stereochemistry at positions C2 and/or C5/C6, it can be N-alkylated with a 2-(diphenylmethoxy)ethyl halide to yield the final chiral target analogue. This approach provides a robust pathway to enantiomerically and diastereomerically pure compounds.
Ligand Binding Affinity and Selectivity at Neurotransmitter Transporters
The GBR class of compounds, particularly this compound and its derivatives, are renowned for their potent and selective interaction with the dopamine transporter, which has led to their extensive use as research tools for probing the dopaminergic system.
Dopamine Transporter (DAT) Binding Characterization
This compound (GBR 12935) and its analogues demonstrate high-affinity binding to the dopamine transporter (DAT). Studies using radioligand binding assays have consistently shown that these compounds potently displace DAT-selective radioligands. For instance, the binding affinity (Kd) for [3H]GBR 12935 in human brain tissue is in the low nanomolar range, approximately 1-1.5 nM. nih.gov The affinity constants are generally consistent across different brain regions rich in dopaminergic terminals, such as the striatum, nucleus accumbens, and olfactory tubercle. nih.gov
Structural modifications to the parent compound have been explored to refine DAT affinity and selectivity. The bis(p-fluoro) substituted analogue, 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), often exhibits slightly increased affinity for the DAT. nih.gov Further modifications, such as replacing the piperazine ring with other diamine moieties or introducing substituents on the phenylpropyl side chain, can retain or even enhance DAT affinity. idrblab.org For example, an indole-containing analogue of GBR 12909 demonstrated an exceptionally high affinity with an IC50 value of 0.7 nM. nih.gov Similarly, certain 3-aminomethylpiperidine analogues of GBR 12935 have shown high DAT affinity, with Ki values in the range of 0.070–0.090 μM. acs.org
| Compound/Analogue | Transporter | Binding Affinity (Ki or IC50) | Source(s) |
| GBR 12935 | DAT | ~1-1.5 nM (Kd) | nih.gov |
| GBR 12909 Analogue (Indole) | DAT | 0.7 nM (IC50) | nih.gov |
| 3-Aminomethylpiperidine Analogue | DAT | 70-90 nM (Ki) | acs.org |
| Bromo-GBR | DAT | 116 nM (Ki) | nih.gov |
| Iodo-GBR | DAT | 113 nM (Ki) | nih.gov |
Serotonin Transporter (SERT) Binding Profile
A key characteristic of the GBR compounds is their high selectivity for the DAT over the serotonin transporter (SERT). While they are potent DAT ligands, their affinity for SERT is substantially lower. This selectivity is a critical feature that distinguishes them from other monoamine transporter inhibitors like cocaine. For example, one study found that the indole-containing derivative of GBR 12935 displayed over 600-fold selectivity for the DAT versus the SERT. nih.gov
However, structural modifications can modulate this selectivity. Analogues with a phenylethyl side chain instead of a phenylpropyl one tend to have a higher binding affinity for SERT, consequently reducing their DAT selectivity. idrblab.org Similarly, in a series of 3-aminomethylpiperidine analogues, modest affinity for SERT was observed, with Ki values ranging from 0.300 to 0.800 μM, which is significantly weaker than their affinity for DAT. acs.org
Functional Assays of Transporter Inhibition and Modulation (in vitro, cell-based)
Functional assays measuring the inhibition of neurotransmitter uptake confirm the binding affinity data. This compound and its analogues are potent inhibitors of dopamine reuptake in in vitro preparations, such as synaptosomes from rat striatum. The rank order of potency for a series of these compounds in inhibiting [3H]dopamine uptake correlates well with their rank order for inhibiting [3H]GBR 12935 binding. nih.gov The inhibitory activity at SERT and NET is considerably weaker, underscoring their functional selectivity for the DAT. nih.govacs.org
Interaction with G-Protein Coupled Receptors (GPCRs)
Investigations into the binding profile of this compound have found no significant high-affinity interactions with a range of major G-protein coupled receptors. Specifically, studies have indicated that its binding sites are distinct from dopaminergic, acetylcholinergic, histaminic, serotonergic, or adrenergic receptors. nih.gov However, [3H]GBR 12935 has been shown to label a secondary, non-dopaminergic site referred to as a "piperazine acceptor site". nih.gov This site is recognized by other piperazine-containing compounds like flupentixol. nih.gov While the precise nature of all such secondary sites is not fully elucidated, they appear to be distinct from classical GPCRs.
Enzyme Modulation and Metabolic Stability (in vitro systems)
Beyond neurotransmitter transporters, this compound has been found to interact with specific metabolic enzymes. In vitro studies using expressed human cytochrome P450 (CYP) enzymes revealed that GBR 12935 binds with high affinity to CYP2D6. nih.govsigmaaldrich.com Out of ten human CYP isoforms tested (including CYP1A1, 1A2, 2C9, 2E1, and 3A4), the strongest binding was observed at CYP2D6, with a dissociation constant (Kd) of 42.2 nM. nih.govsigmaaldrich.com This interaction is not sensitive to dopamine but is partially decreased by known CYP2D6 substrates and inhibitors such as quinidine (B1679956) and imipramine. nih.gov This binding to CYP2D6 may represent one of the previously described "piperazine acceptor sites" and suggests that GBR 12935 acts as a potent inhibitor of this key metabolic enzyme. nih.gov
Molecular Pharmacodynamics and Receptor Interaction Profiles of 1 2 Diphenylmethoxy Ethyl Piperazine and Its Analogues
Cytochrome P450 (CYP) Isoform Interactions
The interaction of xenobiotics with cytochrome P450 (CYP) enzymes is a critical aspect of their metabolic profile, influencing their efficacy and potential for drug-drug interactions. While direct and comprehensive research on the interaction of 1-[2-(Diphenylmethoxy)ethyl]piperazine with various CYP isoforms is not extensively documented in publicly available literature, studies on its structural analogues provide significant insights into the potential metabolic pathways and inhibitory activities. The piperazine (B1678402) moiety is a common structural feature in many pharmacologically active compounds and its interactions with CYP enzymes have been a subject of considerable investigation.
Studies on analogues of this compound have demonstrated significant interactions with major CYP isoforms, particularly CYP3A4 and CYP2D6. These two enzymes are responsible for the metabolism of a large proportion of clinically used drugs.
One notable study investigated two substituted piperazine compounds, 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) and 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP). Both were identified as mechanism-based inactivators of CYP3A4. The inactivation process was found to be dependent on time, concentration, and the presence of NADPH, a necessary cofactor for CYP activity.
For SCH 66712, the inactivation of CYP3A4 was characterized by a maximal rate of inactivation (kinact) of 0.211 min-1 and an inactivation constant (KI) of 1.6 µM. EMTPP was found to be a less potent inactivator, with a kinact of 0.044 min-1 and a KI of 11.8 µM. These findings indicate that piperazine-containing structures can form reactive metabolites that covalently bind to and inactivate CYP3A4. Interestingly, these compounds were also previously identified as mechanism-based inactivators of CYP2D6, highlighting the potential for broad-spectrum CYP inhibition by this class of molecules.
The study on EMTPP's interaction with CYP2D6 revealed an apparent Ki of 5.5 µM and a kinact of 0.09 min-1. The mechanism was determined to involve the formation of an apoprotein adduct, rather than heme adduction or the formation of a metabolite inhibitory complex. This suggests that a metabolite of EMTPP covalently binds to the protein part of the CYP2D6 enzyme.
These detailed investigations into analogues of this compound underscore the potential for significant interactions with the CYP450 system. The diphenylmethoxy moiety of the target compound may also influence its affinity and orientation within the active sites of various CYP isoforms, potentially leading to a unique metabolic and inhibitory profile. However, without direct experimental data, the specific interactions of this compound with CYP isoforms remain to be elucidated.
Data Tables
Table 1: Kinetic Parameters of CYP3A4 Inactivation by Piperazine Analogues
| Compound | KI (µM) | kinact (min-1) | Inactivation Efficiency (kinact/KI) (µM-1min-1) |
| SCH 66712 | 1.6 ± 0.7 | 0.211 ± 0.024 | 0.132 |
| EMTPP | 11.8 ± 2.6 | 0.044 ± 0.004 | 0.0037 |
This table presents the kinetic constants for the mechanism-based inactivation of human cytochrome P450 3A4 by two analogues of this compound. Data is presented as mean ± standard deviation where available.
Table 2: Kinetic Parameters of CYP2D6 Inactivation by a Piperazine Analogue
| Compound | Apparent Ki (µM) | kinact (min-1) |
| EMTPP | 5.5 | 0.09 |
This table shows the apparent inhibition constant and the maximal rate of inactivation for the mechanism-based inactivation of human cytochrome P450 2D6 by a piperazine analogue.
Preclinical Pharmacological Investigations of 1 2 Diphenylmethoxy Ethyl Piperazine Derivatives
In Vitro Efficacy and Potency in Cultured Cell Models
The in vitro evaluation of 1-[2-(diphenylmethoxy)ethyl]piperazine derivatives has been crucial in elucidating their mechanism of action and identifying structural motifs that confer high affinity and selectivity for specific molecular targets. These studies, primarily conducted in cultured cells and isolated biological preparations, have focused on the compounds' ability to interact with and modulate the function of monoamine transporters.
A significant body of research has been dedicated to characterizing the effects of this compound derivatives on the cellular uptake of key neurotransmitters, namely dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). These assays are fundamental in determining the potency and selectivity of these compounds for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Derivatives of this compound have been systematically synthesized and evaluated for their ability to inhibit the reuptake of these monoamines. For instance, modifications to the piperazine (B1678402) ring of the GBR 12935 structure (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) have been shown to maintain high affinity for the DAT. nih.gov The introduction of a bis(p-fluoro) substitution in the (diphenylmethoxy)ethyl portion of the molecule tends to slightly increase affinity for the DAT, although it may reduce selectivity over the SERT. nih.gov
Further structure-activity relationship (SAR) studies have explored a range of substitutions. For example, replacing the piperazine ring with an N,N'-dimethylpropyldiamine moiety resulted in analogs with enhanced selectivity for binding and reuptake inhibition at the NET. nih.gov In another series of analogs, where the N-benzyl moiety of a related piperidine (B6355638) compound was modified, alkenyl and alkynyl substitutions at the 4'-position of the phenyl ring produced potent DAT inhibitors. nih.gov
The table below summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for selected this compound derivatives and related analogs at the dopamine, serotonin, and norepinephrine transporters.
| Compound | Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Dopamine Uptake IC50 (nM) | Reference |
| GBR 12935 | Parent Compound | 1.1 | 230 | 380 | 5.4 | nih.gov |
| GBR 12909 | bis(4-fluorophenyl)methoxy | 0.8 | 130 | 250 | 3.2 | nih.gov |
| Analog 8 | Piperazine replaced with other diamine | 2.6 | >10,000 | 1,800 | 12.3 | nih.gov |
| Analog 10 | Piperazine replaced with other diamine | 3.2 | >10,000 | 2,200 | 15.6 | nih.gov |
| Analog 16 | Amide nitrogen on aralkyl moiety | 51-61 | - | - | - | nih.gov |
| Compound 6 | 4'-vinyl substitution on N-benzylpiperidine analog | Potent | - | - | Potent | nih.gov |
Note: The data is compiled from multiple sources and represents a selection of derivatives to illustrate structure-activity relationships. Ki values represent binding affinity, and IC50 values represent the concentration required to inhibit 50% of neurotransmitter uptake.
These cellular uptake inhibition assays have been instrumental in identifying derivatives with high potency and selectivity for the dopamine transporter, which is a key characteristic being explored for potential therapeutic applications. nih.govacs.org
The presynaptic terminal, or synaptosome, provides a valuable ex vivo model for studying the direct effects of pharmacological agents on neurotransmitter release. While extensive research on this compound derivatives has focused on reuptake inhibition, their potential to modulate neurotransmitter release has also been a subject of investigation.
Studies utilizing synaptosomal preparations from various brain regions allow for the examination of how these compounds affect the release of neurotransmitters like dopamine. This process is critical for neuronal communication and is a key target for many centrally acting drugs. The modulation of neurotransmitter release can occur through various mechanisms, including direct interaction with release machinery, alteration of ion channel function, or indirect effects secondary to transporter binding.
Research in this area aims to determine whether the primary mechanism of action of these compounds is solely reuptake inhibition or if they also possess direct neurotransmitter releasing or release-inhibiting properties. This distinction is critical for understanding their full pharmacological profile. For example, some compounds that block neurotransmitter reuptake can also induce transporter-mediated efflux, effectively causing neurotransmitter release.
While specific data on the modulation of neurotransmitter release in synaptosomal preparations by this compound is not extensively detailed in the provided search results, the general methodology is well-established. Such studies often involve pre-loading synaptosomes with radiolabeled neurotransmitters and then measuring the amount of radioactivity released into the surrounding medium following exposure to the test compound. This allows for a quantitative assessment of the compound's effect on both basal and stimulated neurotransmitter release.
In Vivo Studies on Preclinical Animal Models (Excluding Clinical Outcomes)
Following in vitro characterization, promising this compound derivatives are advanced to in vivo studies in preclinical animal models, most commonly rodents. These studies are essential for understanding the compound's effects in a complex, living system, providing insights into its behavioral, neurochemical, and pharmacokinetic properties.
Behavioral phenotyping in rodent models is a cornerstone of the preclinical evaluation of centrally acting compounds. For this compound derivatives, which primarily target the dopamine transporter, locomotor activity and drug discrimination paradigms are particularly relevant.
Locomotor activity is often used as a general measure of stimulant or depressant effects. In the context of DAT inhibitors, an increase in locomotor activity is an expected outcome, as elevated synaptic dopamine levels typically enhance motor function. Studies have shown that some potent DAT-inhibiting derivatives of this compound stimulate locomotor activity to a lesser degree than cocaine, even when tested at comparable doses. nih.gov This suggests a potentially different in vivo efficacy profile. For example, GBR 12909, a derivative of this compound, is noted to be a less potent motor stimulant in rats compared to cocaine. acs.org
Drug discrimination studies are a more refined behavioral assay used to assess the subjective effects of a compound. In this paradigm, animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine) and differentiate it from a control condition (e.g., saline). A novel compound that produces a similar subjective effect will "generalize" to the training drug. Interestingly, in a drug discrimination study where mice were trained to discriminate cocaine from a vehicle, several potent DAT-inhibiting piperidine analogs of this compound did not generalize from cocaine. nih.gov This finding suggests that despite their high affinity for the DAT, these compounds may not fully mimic the subjective effects of cocaine.
In vivo studies also aim to confirm that the observed behavioral effects are associated with the expected neurochemical changes in the brain. For this compound derivatives, this primarily involves measuring their impact on the dopamine system in key brain regions.
The primary mechanism of these compounds is the inhibition of the dopamine transporter, which is expected to lead to an increase in extracellular dopamine levels in brain regions rich in dopaminergic innervation, such as the striatum and nucleus accumbens. While direct measurements of dopamine levels are not detailed in the provided search results for this specific compound, the binding of these compounds to the DAT in the brain has been confirmed. nih.gov Novel compounds related to this compound have been tested for their binding affinity at dopamine, serotonin, and norepinephrine transporter systems in the brain. nih.gov
These neurochemical studies are critical for establishing a clear link between the molecular action of the drug (DAT inhibition) and its physiological and behavioral consequences.
Pharmacokinetic profiling, which encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical development. These studies determine how the body processes a compound, which in turn influences its efficacy and duration of action.
For this compound derivatives, pharmacokinetic studies in preclinical species such as rats or mice are necessary to understand their bioavailability, brain penetration, and metabolic fate. A compound's ability to cross the blood-brain barrier is particularly important for a centrally acting drug.
While specific ADME parameters for this compound were not available in the provided search results, the in vivo studies that have been conducted imply that these compounds are bioavailable and brain-penetrant. For instance, the observation of behavioral effects following systemic administration confirms that the compounds reach the central nervous system in sufficient concentrations to exert their pharmacological effects. nih.govnih.gov GBR 12909 is described as having a slow onset and long duration of action, which are characteristics determined by its pharmacokinetic profile. acs.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 2 Diphenylmethoxy Ethyl Piperazine Analogues
Identification of Pharmacophoric Features Governing Transporter Binding and Selectivity
The molecular framework of 1-[2-(Diphenylmethoxy)ethyl]piperazine and its analogues contains several key pharmacophoric features that are crucial for binding to monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The core structure can be deconstructed into three main components: the diarylmethoxy moiety, the central piperazine (B1678402) (or bioisosteric piperidine) ring, and the N-substituent.
The central piperazine ring provides a crucial scaffold, positioning the other pharmacophoric elements at an optimal distance and orientation for interaction with the transporter binding sites. Its basic nitrogen atom is considered a key interaction point. The conformational flexibility of this ring influences binding affinity. Efforts to constrain the conformation by replacing the piperazine with more rigid, bridged structures like 3,8-diazabicyclo[3.2.1]octane have resulted in analogues with high affinity and selectivity for DAT. nih.govresearchgate.net Conversely, replacing the piperazine with other bicyclic systems like (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane led to a decrease in affinity, indicating that the specific geometry and rigidity of the central ring are finely tuned for optimal transporter interaction. nih.govresearchgate.net
The N-substituent on the piperazine ring plays a major role in determining selectivity between the different monoamine transporters. Variations in this part of the molecule, such as altering the length of an alkyl chain or introducing different aromatic groups, can shift the compound's preference from one transporter to another. nih.gov For example, replacing the piperazine ring in the GBR structure with an N,N'-dimethylpropyldiamine moiety enhanced selectivity for the norepinephrine transporter. nih.gov In contrast, analogues with an amide nitrogen attached to the aralkyl moiety showed moderate affinity and selectivity for the dopamine transporter. nih.gov The nature of the terminal aromatic ring on this substituent is also pivotal; substitutions on this ring are a key determinant of DAT versus SERT selectivity. nih.gov
Influence of Substituent Effects (Electronic, Steric, Lipophilic) on Biological Activity
The biological activity of this compound analogues is highly sensitive to the electronic, steric, and lipophilic properties of substituents on their aromatic rings. nih.gov These properties directly influence the binding affinity and selectivity of the compounds for DAT, SERT, and NET.
Electronic Effects: The electronic nature of substituents, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), significantly modulates binding affinity, particularly for the dopamine transporter. mdpi.com Structure-activity relationship studies have consistently shown that the presence of strong EWGs on the N-benzyl ring of piperidine (B6355638) analogues is beneficial for DAT activity and selectivity. nih.govnih.gov For example, analogues with fluoro (F) or nitro (NO2) groups at the 4'-position of the N-benzyl ring were among the most potent and selective DAT inhibitors, showing much higher selectivity over SERT compared to the parent compounds. nih.gov A powerful electron-withdrawing cyano group also produced a highly potent and selective ligand for DAT. nih.gov This suggests that a lower electron density in this aromatic region enhances the interaction with the DAT binding site.
Steric and Lipophilic Effects: The size, shape, and lipophilicity of substituents also play a crucial role. In the N-benzyl moiety of piperidine analogues, various 4'-alkyl, 4'-alkenyl, and 4'-alkynyl groups were introduced. nih.gov The results demonstrated that unsaturated groups, such as vinyl and alkynyl substituents, produced potent compounds, indicating that the shape and electronics of these groups are favored. nih.gov In studies on the 3-phenylpropyl side chain, the steric effect of substituents seemed to have a varied impact. researchgate.net For substituents at the C3 position of this chain, the steric bulk did not appear to significantly affect DAT binding affinity, whereas sp2 hybridized substituents were detrimental. researchgate.net High lipophilicity in certain series of N-arylpiperazine derivatives has been linked to increased cytotoxicity, highlighting the need to balance lipophilicity for desired biological activity and a favorable safety profile. mdpi.com The interplay between lipophilic, electronic, and steric parameters is complex, and QSAR studies have shown that a combination of these factors correlates with biological activity. nih.govubaya.ac.id
The table below summarizes the effects of various substitutions on the binding affinity for the Dopamine Transporter (DAT) and the selectivity ratio relative to the Serotonin Transporter (SERT).
| Compound/Analogue | Substitution | DAT IC50 (nM) | Selectivity (SERT IC50 / DAT IC50) | Reference |
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | Unsubstituted N-benzyl | High Potency | 49 | nih.gov |
| 4-[2-(Diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | 4'-Fluoro (EWG) on N-benzyl | 17.2 | 112 | nih.gov |
| 4-[2-(Diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | 4'-Nitro (EWG) on N-benzyl | 16.4 | 108 | nih.gov |
| 4-[2-(Diphenylmethoxy)ethyl]-1-(4-vinylbenzyl)piperidine | 4'-Vinyl on N-benzyl | Potent | N/A | nih.gov |
| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(N-methyl-3,8-diaza[3.2.1]bicyclooctane) | Bridged piperazine analogue | 8.0 | 88 | nih.gov |
| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(N-phenylpropyl-3,8-diaza[3.2.1]bicyclooctane) | Bridged piperazine analogue | 8.2 | N/A | nih.gov |
| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(N-indolylmethyl-3,8-diaza[3.2.1]bicyclooctane) | Bridged piperazine with indolylmethyl group | 1.4 | N/A | nih.gov |
| 4-[2-(Phenyl(2-thienyl)methoxy)ethyl]-1-benzylpiperidine | Bioisosteric replacement (Thiophene for Phenyl) | 13.8 | N/A | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational methods are invaluable tools for elucidating the structure-activity relationships of this compound analogues. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling provide detailed insights into how these ligands interact with their transporter targets at an atomic level. nih.govnih.govresearchgate.net
Molecular docking studies are used to predict the preferred binding orientation of a ligand within the active site of its target protein. mdpi.com For DAT and SERT inhibitors, docking simulations help to identify the key amino acid residues that form stabilizing interactions with the ligand. nih.gov Three-dimensional models of DAT, SERT, and NET, often constructed via homology modeling, serve as the basis for these simulations. nih.govresearchgate.net
Docking poses of piperazine and piperidine analogues reveal that they anchor within a hydrophobic pocket located roughly at the midpoint of the transporter's transmembrane domain. nih.gov Key interactions often involve:
Ionic and Hydrogen Bonds: The protonated nitrogen of the piperazine/piperidine ring frequently forms a salt bridge or hydrogen bond with acidic residues in the binding site, such as an aspartate residue. nih.gov
Aromatic Interactions: The diphenylmethoxy moiety engages in π-stacking and hydrophobic interactions with aromatic residues like tyrosine and phenylalanine within the binding pocket. researchgate.net For example, in a SERT model, a critical interaction was identified between the hydroxy group of Tyr95 and S-citalopram, explaining its selectivity over DAT, where the corresponding residue is a phenylalanine. researchgate.net The tropane (B1204802) ring of cocaine was shown to interact with this same residue in SERT (Tyr95) and the corresponding phenylalanines in DAT and NET. researchgate.net
Hydrophobic Interactions: Alkyl and aralkyl substituents on the second piperazine nitrogen explore deeper hydrophobic regions of the binding site, contributing to both affinity and selectivity.
Molecular dynamics simulations can further refine these static docking poses, revealing the stability of ligand-protein complexes and identifying crucial interacting amino acid residues over time. nih.gov
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, QSAR models are developed by calculating various molecular descriptors that quantify the electronic, steric, and lipophilic properties of each molecule. nih.gov These descriptors are then used as variables in statistical analyses to generate an equation that can predict the biological activity (e.g., binding affinity). nih.gov
The process typically involves dividing a set of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov A high correlation between the predicted and observed activities indicates a robust and reliable QSAR model. nih.gov Such models have successfully shown that a combination of electronic, steric, and lipophilic parameters has a significant correlation with the biological activity of various classes of compounds. nih.gov For piperazine-based transporter inhibitors, QSAR can help to quantify the beneficial effect of electron-withdrawing groups on the N-aralkyl substituent or determine the optimal lipophilicity for DAT binding, guiding the design of new, more potent, and selective analogues.
Conformational Analysis and Stereochemical Impact on Biological Properties
Conformational Analysis: The flexibility of the core structure, particularly the piperazine ring and the ethyl linker, allows the molecule to adopt various shapes or conformations. nih.gov However, only specific "bioactive conformations" are suitable for binding to the transporter's active site. nih.gov To investigate the importance of conformation, researchers have synthesized analogues where the flexible piperazine ring is replaced by more rigid, bridged bicyclic systems. nih.govresearchgate.net The synthesis of 3,8-diaza[3.2.1]bicyclooctane analogues resulted in compounds with high affinity for DAT, suggesting that the constrained conformation of this bridged system is favorable for binding. nih.govresearchgate.net This approach helps to "freeze" the molecule in a shape that mimics the putative bioactive conformation, providing valuable information for pharmacophore modeling. nih.gov
Stereochemical Impact: The presence of chiral centers in these analogues means they can exist as different stereoisomers (enantiomers or diastereomers). Stereochemistry often has a profound impact on pharmacological activity because biological targets like transporters are themselves chiral and will interact differently with each isomer. nih.govijpsjournal.com For many classes of drugs, one stereoisomer is significantly more potent than the other(s). ijpsjournal.com In the case of substituted phenylpropyl analogues of GBR compounds, the stereochemistry at the C2 position of the phenylpropyl chain was found to influence selectivity. researchgate.net The (R)-amino-substituted analogue showed similar affinity for both DAT and SERT, while the (S)-fluoro-substituted compound had high DAT affinity and good selectivity. researchgate.net This demonstrates that the spatial arrangement of substituents is crucial for achieving selective recognition by the target transporter, likely due to specific steric and electronic interactions within the chiral binding pocket. nih.gov
Advanced Analytical Methodologies in 1 2 Diphenylmethoxy Ethyl Piperazine Research
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are essential for the definitive structural elucidation of 1-[2-(Diphenylmethoxy)ethyl]piperazine. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation analysis. Infrared spectroscopy is used to verify the presence of key functional groups.
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide a complete picture of the molecular structure of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the diphenylmethyl group (aromatic protons and the single methine proton), the ethyl bridge, and the piperazine (B1678402) ring. The aromatic protons of the two phenyl rings would appear in the downfield region (~7.2-7.4 ppm). The unique methine proton (-CH(Ph)₂) would likely appear as a singlet. The protons on the piperazine ring typically appear as complex multiplets in the aliphatic region (~2.4-3.0 ppm), often showing distinct signals for the protons adjacent to the two different nitrogen atoms. chemicalbook.comchemicalbook.com The protons of the ethyl bridge (-O-CH₂-CH₂-N) would also resonate in the aliphatic region.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbons of the two phenyl rings, the methine carbon, the two carbons of the ethyl bridge, and the carbons of the piperazine ring would all be identifiable. The chemical shift for unsubstituted piperazine carbons is around 47 ppm, which shifts upon substitution. chemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H (Phenyl rings) | 7.20 - 7.40 | 127 - 142 |
| Methine C-H (-C H(Ph)₂) | ~5.40 | ~82 |
| Ether Methylene (-O-C H₂-) | ~3.60 | ~67 |
| Ethylamine Methylene (-C H₂-N<) | ~2.70 | ~57 |
| Piperazine C-H | 2.40 - 2.90 | 46 - 54 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of the compound is 296.188863393 Da. nih.govuni.lu
Under electron ionization (EI), the molecule would undergo fragmentation. chemguide.co.uk The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral losses. A prominent fragmentation pathway would involve the cleavage of the C-O bond to generate the highly stable benzhydryl (diphenylmethyl) cation, which would produce a base peak or a very intense peak at a mass-to-charge ratio (m/z) of 167. Other significant fragments would arise from the cleavage of the piperazine ring and the ethyl bridge.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Description |
| 296 | [C₁₉H₂₄N₂O]⁺ | Molecular Ion (M⁺) |
| 167 | [CH(C₆H₅)₂]⁺ | Benzhydryl cation (likely base peak) |
| 129 | [C₇H₁₃N₂O]⁺ | [M - C₁₂H₁₁]⁺, loss of a diphenylmethyl radical |
| 99 | [C₅H₁₁N₂]⁺ | Piperazinylethyl cation |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. These include the C-H bonds of the aromatic and aliphatic parts, the C-O ether linkage, and the C-N bonds of the tertiary amines in the piperazine ring.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch (overtones) | 1600 - 1450 |
| C-O-C (Ether) | Stretch | 1250 - 1050 (strong) |
| C-N (Amine) | Stretch | 1250 - 1020 |
Bioanalytical Method Development for Preclinical Matrices (e.g., tissue homogenates, plasma from animal studies)
The development of sensitive, selective, and robust bioanalytical methods is fundamental for evaluating the pharmacokinetic properties of new chemical entities in preclinical studies. For this compound and related piperazine-containing compounds, accurately quantifying their concentrations in complex biological matrices like plasma and tissue homogenates from animal models is critical. The primary analytical technique employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for the quantification of small molecules in biological fluids. itrlab.combioanalysis-zone.com
Sample Preparation and Extraction
The successful analysis of this compound from preclinical matrices begins with meticulous sample preparation to remove interfering endogenous substances. nih.gov The choice of extraction technique depends on the specific matrix, the physicochemical properties of the analyte, and the required sensitivity.
For animal plasma , several established methods are utilized:
Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. diva-portal.org The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the compound of interest from the aqueous plasma matrix into an immiscible organic solvent. A study on the piperazine-containing compound LQFM018 in rat plasma utilized LLE with methyl tert-butyl ether (MTBE) for efficient extraction. nih.gov
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a specific solvent. This method was effectively used for purifying piperazine from tissue samples prior to analysis. scivp-journal.com.uaresearchgate.net
For tissue homogenates , the process involves an initial homogenization step to break down the tissue structure, which can be achieved mechanically (e.g., with metal beads) or enzymatically (e.g., using collagenase). diva-portal.org Following homogenization, extraction techniques similar to those for plasma, such as LLE or SPE, are employed to isolate the analyte. diva-portal.orgscivp-journal.com.uaresearchgate.net For instance, a method for determining piperazine residues in pig tissues involved homogenization followed by LLE with acetonitrile and subsequent purification using SPE cartridges. scivp-journal.com.uaresearchgate.net
Chromatographic Separation and Mass Spectrometric Detection
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are used to separate the analyte from other components in the prepared sample before it enters the mass spectrometer. itrlab.com Reversed-phase columns, such as C18 columns, are commonly used for this purpose. diva-portal.orgnih.gov
Tandem mass spectrometry (MS/MS), typically performed on a triple quadrupole instrument, provides high selectivity and sensitivity for detection. bioanalysis-zone.com The analysis is often conducted in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, minimizing matrix interference and ensuring accurate quantification. bioanalysis-zone.comresearchgate.net
Detailed Research Findings and Method Validation
A bioanalytical LC-MS/MS method developed for the preclinical pharmacokinetic study of LQFM018, a piperazine-containing compound, in rats provides a relevant example. nih.gov The method was fully validated and demonstrated good linearity, precision, and accuracy for quantifying the compound in plasma. nih.gov
| Parameter | Condition/Value |
|---|---|
| Chromatography System | LC-MS/MS |
| Column | ACE® C18 (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (B1210297) 2 mM and formic acid 0.025%:methanol (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Sample Preparation | Liquid-Liquid Extraction (LLE) using MTBE |
| Linearity Range | 10–15,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (%RSD) | 0.8–7.3% |
| Accuracy | 96.8–107.6% |
Similarly, a validated UPLC-MS/MS method was developed for the determination of piperazine residues in pig muscle and liver tissues, demonstrating the applicability of these advanced techniques to complex tissue homogenates. scivp-journal.com.uaresearchgate.net
| Parameter | Condition/Value |
|---|---|
| Chromatography System | UPLC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 87.0 |
| Product Ions (m/z) | 43.9 and 70.0 |
| Sample Preparation | Homogenization, LLE (acetonitrile), Solid-Phase Extraction (SPE) |
| Sensitivity (Muscle Tissue) | 50 µg/kg |
| Sensitivity (Liver Tissue) | 400 µg/kg |
While LC-MS/MS is the preferred technique, it is worth noting that piperazine and its derivatives lack a strong native chromophore, making detection by HPLC with ultraviolet (UV) detection challenging without derivatization. jocpr.comresearchgate.net In such cases, derivatizing agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride (DNS-Cl) can be used to form a UV-active or fluorescent derivative, enabling sensitive detection. jocpr.comresearchgate.net However, the direct analysis offered by mass spectrometry generally provides superior selectivity and simplifies sample preparation. scivp-journal.com.uaresearchgate.net
Theoretical and Emerging Research Applications of 1 2 Diphenylmethoxy Ethyl Piperazine and Its Derivatives
Utility as Pharmacological Probes for Neurotransmitter Transporter Research
Derivatives of 1-[2-(Diphenylmethoxy)ethyl]piperazine are extensively used as pharmacological probes to investigate the function of monoamine transporters, particularly the dopamine (B1211576) transporter (DAT). These molecules act as potent inhibitors of neurotransmitter reuptake, allowing researchers to study the physiological and behavioral roles of dopamine, serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.
The high affinity and selectivity of these compounds for DAT make them excellent tools for mapping its distribution and function in the brain. For example, GBR 12935 and its analogues have been synthesized and evaluated as inhibitors of presynaptic monoamine neurotransmitter transporters. nih.gov Research has focused on determining the structural features required for selective ligand binding and potent reuptake inhibition. nih.gov
Studies involving these derivatives have demonstrated that modifications to the parent structure can significantly alter binding affinity and selectivity. For instance, replacing the piperazine (B1678402) ring in the GBR structure with an N,N'-dimethylpropyldiamine moiety led to analogues with enhanced selectivity for the norepinephrine transporter (NET). nih.gov Conversely, other modifications have produced compounds with high selectivity for DAT over SERT. nih.gov This chemical tractability allows for the development of highly specific probes to dissect the roles of individual transporters in complex neurological processes.
The table below summarizes the binding affinities and reuptake inhibition data for selected derivatives, illustrating their utility as selective probes.
| Compound | Target | Binding Affinity (IC₅₀ nM) | Dopamine Reuptake Inhibition (IC₅₀ nM) | DAT/SERT Selectivity Ratio | Reference |
| GBR 12935 Analogue (5d) | DAT, SERT, NET | DAT: 3.7, SERT: 2275, NET: 1111 | - | 615 | nih.gov |
| GBR 12935 Analogue (21a) | DAT, SERT, NET | DAT: 19.7, SERT: 137, NET: 1111 | - | - | nih.gov |
| GBR 12909 Analogue (16) | DAT | Kᵢ = 51-61 | - | - | nih.gov |
Data presented are illustrative of the types of findings in transporter research using these compounds.
Exploration in Studies of Neurotransmitter Systems
The utility of this compound derivatives extends beyond transporter binding to the broader exploration of neurotransmitter systems. By selectively blocking the reuptake of specific neurotransmitters like dopamine, these compounds serve as critical tools for studying the downstream effects of increased synaptic neurotransmitter concentrations. medchemexpress.cn
Research using these molecules has provided insights into the dopaminergic system's role in various brain functions. Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines have been tested for their affinity for dopamine binding sites in rat corpus striatum preparations. medchemexpress.cn A significant correlation was found between their potency in displacing dopamine from its binding sites and their ability to inhibit dopamine uptake, confirming their interaction with the dopaminergic system. medchemexpress.cn
Furthermore, the piperazine scaffold is a common feature in molecules designed to target various components of neurotransmitter systems, including serotonin and GABA receptors. silae.itnih.gov For example, derivatives like Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine are known agonists at 5-HT1A receptors. silae.it While not direct derivatives of this compound, their shared piperazine core highlights the scaffold's versatility in creating tools to probe different neurological pathways. This allows researchers to investigate the complex interplay between different neurotransmitter systems, such as the modulation of anxiety-like behaviors through serotonergic and GABAergic pathways. nih.gov
Development as Chemical Tools for Target Validation and Lead Optimization
In drug discovery, this compound and its derivatives are valuable as chemical tools for target validation and as scaffolds for lead optimization. researchgate.net Target validation involves confirming that modulating a specific biological target (like DAT) will have a therapeutic effect. Highly potent and selective inhibitors derived from this chemical series provide the means to test these hypotheses in cellular and animal models. nih.gov
The process of lead optimization involves iteratively modifying a lead compound to improve its pharmacological properties. The structure of this compound is amenable to such modifications. Researchers have systematically altered various parts of the molecule, including:
The Piperazine Ring: Replacing the piperazine with other diamine moieties to improve selectivity. nih.gov
The Diphenylmethoxy Group: Introducing substituents like fluorine to slightly increase affinity for DAT. nih.gov
The Side Chain: Adding various substituents to the phenylpropyl side chain of GBR 12909 and GBR 12935 to evaluate their effect on binding to DAT and SERT. researchgate.net
These systematic modifications, a hallmark of lead optimization, have led to the identification of compounds with substantially higher selectivity for dopamine transporters compared to serotonin transporters. nih.gov This iterative process of synthesis and biological evaluation helps build a comprehensive understanding of the target, which is crucial for designing effective therapeutics. nih.gov
Contribution to the Understanding of Structure-Function Relationships within the Piperazine Class
The study of this compound and its derivatives has significantly contributed to understanding the structure-activity relationships (SAR) of the broader piperazine class of compounds. nih.govresearchgate.net SAR studies investigate how a molecule's chemical structure relates to its biological activity, providing a blueprint for designing new molecules with desired properties. researchgate.net
Key SAR insights gained from this chemical series include:
The Piperazine Ring: This central scaffold is a key structural element. Alterations to the piperazine ring or its replacement with other diamine structures can drastically change transporter selectivity, sometimes shifting preference from DAT to NET. nih.govnih.gov
The Diphenylmethoxy Moiety: This part of the molecule is crucial for high-affinity binding to DAT. nih.gov Removing the (diphenylmethoxy)ethyl substituent leads to a loss of affinity for DAT, though affinity for other targets like sigma receptors may emerge. nih.gov
Substituents on the Aromatic Rings: Adding para-fluoro groups to the diphenyl rings can slightly increase ligand affinity at the DA reuptake site, although it may reduce selectivity. nih.gov
The N-Atom of the Piperazine: The basicity of the piperazine nitrogens is important for activity. The ability to easily introduce different groups at the N-1 and N-4 positions without creating new stereocenters makes the piperazine ring a "privileged structure" in medicinal chemistry. nih.gov
These detailed SAR studies have not only enabled the creation of highly selective research tools but also provided a deeper understanding of the molecular architecture of the binding sites on neurotransmitter transporters. nih.govnih.gov
Future Directions and Unexplored Avenues in 1 2 Diphenylmethoxy Ethyl Piperazine Research
Investigation of Novel Synthetic Routes and Green Chemistry Approaches
The traditional synthetic pathways for piperazine (B1678402) derivatives, while effective, often involve multiple steps, hazardous reagents, and significant waste generation. The future of synthesizing 1-[2-(Diphenylmethoxy)ethyl]piperazine and its analogues will likely be shaped by the principles of green chemistry and the development of more efficient, atom-economical synthetic routes.
Microwave-assisted synthesis represents another key area of innovation. Microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of piperazine derivatives mdpi.com. The application of this technology to the synthesis of this compound could lead to more rapid and energy-efficient production.
Furthermore, the principles of green chemistry , such as the use of environmentally benign solvents, recyclable catalysts, and renewable starting materials, are becoming increasingly important in pharmaceutical manufacturing. Research into biocatalytic routes, for example, has shown promise for creating more sustainable synthetic pathways for complex molecules pharmtech.com. The development of a green synthesis for this compound would not only be environmentally responsible but could also lead to a more cost-effective manufacturing process.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| One-Pot Synthesis | Reduced reaction steps, lower solvent consumption, decreased waste, and improved overall efficiency. |
| Microwave-Assisted Synthesis | Significantly shorter reaction times, potential for higher yields, and improved energy efficiency. |
| Biocatalysis | Use of enzymes as catalysts can lead to high selectivity, milder reaction conditions, and reduced environmental impact. |
| Use of Green Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or ionic liquids to minimize environmental pollution. |
Advanced Computational Design for Next-Generation Analogues
The development of analogues of this compound, such as GBR 12935, has been instrumental in understanding the structure-activity relationships (SAR) for dopamine (B1211576) transporter (DAT) inhibition nih.govwikipedia.org. The future of designing even more potent and selective analogues lies in the realm of advanced computational chemistry and molecular modeling.
Computer-Aided Drug Design (CADD) techniques are poised to play a pivotal role in the rational design of next-generation compounds. Methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to identify the key structural features required for high-affinity binding to the DAT mdpi.com. By building computational models based on existing potent inhibitors, researchers can screen large virtual libraries of compounds to identify novel scaffolds with desired properties nih.govfrontiersin.org.
The availability of homology models of the human dopamine transporter (hDAT) provides a valuable tool for structure-based drug design mdpi.comnih.gov. Molecular docking simulations can predict the binding poses and affinities of new analogues within the DAT binding site, allowing for the in-silico optimization of ligand-receptor interactions nih.gov. This approach can guide synthetic efforts towards molecules with improved potency and selectivity.
Moreover, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the molecular mechanisms of inhibitor interactions and the conformational changes involved in dopamine transport nih.gov. These computational tools, when used in an integrated fashion, can significantly accelerate the discovery and development of novel this compound analogues with tailored pharmacological profiles.
| Computational Technique | Application in Designing Next-Generation Analogues |
| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for DAT inhibition to guide the design of new scaffolds. |
| QSAR Studies | Developing mathematical models that relate the chemical structure of analogues to their biological activity. |
| Molecular Docking | Predicting the binding orientation and affinity of new compounds to the DAT, facilitating lead optimization. |
| Molecular Dynamics Simulations | Simulating the dynamic interactions between the ligand and the transporter to understand binding mechanisms. |
Integration with Systems Biology and Omics Technologies in Preclinical Models
While the primary mechanism of action of this compound analogues is understood to be DAT inhibition, the broader biological consequences of their activity are less clear. The future of preclinical research will involve a shift from a single-target focus to a more holistic, systems-level understanding of drug effects. This is where the integration of systems biology and omics technologies becomes crucial.
Systems biology aims to understand the complex interactions within biological systems by integrating diverse data types to create predictive models nih.govnih.gov. In the context of this compound research, this approach can help to elucidate the downstream effects of DAT inhibition on various signaling pathways and cellular networks.
Omics technologies , including genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes occurring in a biological system in response to a drug dnanexus.com. By applying these technologies in preclinical models treated with this compound, researchers can:
Identify novel biomarkers of drug response and potential off-target effects.
Uncover unexpected mechanisms of action by observing changes in gene expression, protein levels, and metabolic profiles.
Construct molecular network maps that illustrate the interconnected pathways affected by the compound nih.gov.
This multi-omics data can then be integrated into computational models to simulate the drug's effects on a larger biological scale, potentially predicting both efficacy and adverse effects before moving into more advanced stages of development frontiersin.orgresearchgate.net. The application of these technologies in neuropharmacology research is still a developing field, but it holds immense promise for a deeper understanding of the therapeutic potential of compounds like this compound frontiersin.orgbiocompare.comoup.com.
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological targets. Polypharmacology , the ability of a single drug to interact with multiple targets, is now seen as a potential advantage for treating multifactorial disorders. The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous drugs with diverse biological activities.
Future research on this compound should actively explore its potential polypharmacological profile. For example, the parent compound GBR 12935 has been shown to bind to cytochrome P450 2D6 (CYP2D6) with high affinity, an interaction that is independent of its effect on the dopamine transporter nih.gov. Investigating other potential off-target interactions could reveal new therapeutic applications or explain certain side effect profiles.
Furthermore, there is a growing interest in the rational design of multi-target-directed ligands (MTDLs) , which are single molecules designed to modulate multiple targets simultaneously. This strategy is particularly relevant for complex neurological disorders where targeting a single pathway may not be sufficient. The flexible nature of the this compound scaffold makes it an excellent starting point for the design of MTDLs. By modifying the core structure, it may be possible to incorporate pharmacophoric features that allow for interaction with other relevant targets, such as serotonin (B10506) transporters, norepinephrine (B1679862) transporters, or various G-protein coupled receptors. This approach could lead to the development of novel therapeutics with enhanced efficacy and a broader spectrum of activity.
Overcoming Challenges in Research Compound Scale-Up and Purity
The transition from a laboratory-scale synthesis of a promising research compound to a large-scale manufacturing process is a critical and often challenging step in drug development. For this compound and its analogues to move towards clinical applications, these challenges must be addressed.
Process optimization and scale-up from laboratory to commercial production present significant hurdles. Reaction conditions that are easily controlled on a small scale, such as temperature and mixing, can become difficult to manage in large reactors indiapharmaoutlook.comresearchgate.net. Exothermic reactions, in particular, require careful thermal management to prevent runaway reactions and ensure product consistency researchgate.net. Developing a robust and scalable synthetic process for this compound will require careful consideration of reaction kinetics, heat transfer, and mass transfer phenomena indiapharmaoutlook.compharmafeatures.com.
Ensuring high purity is another major challenge. Impurities that are present in trace amounts at the laboratory scale can become significant at a larger scale, potentially affecting the safety and efficacy of the final product pharmafeatures.com. The purification of piperazine derivatives can be complicated by the presence of closely related by-products, such as di-substituted piperazines or regioisomers ufl.edu. Traditional purification methods like distillation and crystallization may need to be extensively optimized, and advanced techniques such as chromatography may be required to achieve the desired level of purity google.commdpi.com. The development of efficient and cost-effective purification strategies will be essential for the successful commercialization of any therapeutic agent derived from this chemical scaffold.
| Challenge | Key Considerations for this compound |
| Process Optimization | Developing a cost-effective and efficient manufacturing route with high yield and stereoselectivity. pharmtech.com |
| Scale-Up | Managing reaction kinetics, heat and mass transfer, and mixing in large-scale reactors. indiapharmaoutlook.compharmaceuticalprocessingworld.com |
| Impurity Profile | Identifying and controlling potential impurities, including genotoxic impurities. pharmtech.com |
| Purification | Developing robust methods for separating the desired product from starting materials, by-products, and residual solvents. google.comosti.gov |
| Regulatory Compliance | Ensuring the manufacturing process adheres to Good Manufacturing Practices (GMP). indiapharmaoutlook.compharmaceuticalprocessingworld.com |
Q & A
Q. Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm) confirm diphenyl groups; piperazine protons appear as multiplets (δ 2.5–3.5 ppm) .
- ¹³C NMR : Ether carbons (C-O) at 65–75 ppm; quaternary carbons in diphenylmethoxy at 140–145 ppm .
- FT-IR : C-O-C stretch at 1,100–1,250 cm⁻¹ .
Advanced: How can computational modeling predict the biological activity of this compound?
Q. Methodological Answer :
- Molecular docking : Screen against serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) using AutoDock Vina. Focus on hydrogen bonding with piperazine N-atoms and π-π stacking with diphenyl groups .
- MD simulations : Assess stability in lipid bilayers (e.g., POPC membranes) to predict blood-brain barrier permeability .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Q. Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., [³H]ketanserin for 5-HT₂A affinity) .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ calculation) .
- Cytotoxicity : MTT assay on HEK-293 cells (EC₅₀ > 50 µM indicates low toxicity) .
Advanced: How to resolve contradictions in receptor binding data across studies?
Methodological Answer :
Conflicting data (e.g., µ-opioid vs. σ-receptor affinity) may arise from:
- Receptor subtype selectivity : Use knockout cell lines or subtype-specific antagonists (e.g., β-FNA for µ-opioid) .
- Binding conditions : Adjust ionic strength (e.g., 150 mM NaCl reduces false σ-receptor interactions) .
Basic: What are the stability profiles of this compound under varying pH conditions?
Q. Methodological Answer :
- pH 1–2 (gastric) : Rapid degradation (t₁/₂ < 2 hrs) due to protonation of piperazine N-atoms .
- pH 7.4 (physiological) : Stable for 24 hrs (HPLC shows <5% degradation) .
- Storage : −20°C in amber vials with desiccants to prevent hygroscopic decomposition .
Advanced: How to design SAR studies for optimizing CNS penetration?
Q. Methodological Answer :
- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP (target 2–3) .
- P-gp efflux avoidance : Replace diphenylmethoxy with smaller substituents (e.g., p-methoxyphenyl) .
- In silico BBB prediction : Use QikProp to evaluate PSA (<90 Ų) and MW (<450 g/mol) .
Basic: What purification techniques are effective for isolating this compound?
Q. Methodological Answer :
- Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) .
- Recrystallization : Use ethanol/water (8:2) to remove polar impurities .
- HPLC prep : C18 column, isocratic MeCN/H₂O (70:30) at 2 mL/min .
Advanced: What strategies mitigate toxicity in preclinical models?
Q. Methodological Answer :
- Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., N-oxide derivatives) .
- Prodrug design : Mask piperazine with acetyl groups to reduce acute toxicity (LD₅₀ increase from 50 mg/kg to 150 mg/kg in rats) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
